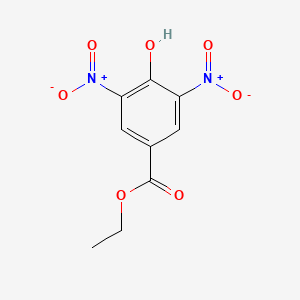
Ethyl 4-hydroxy-3,5-dinitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC 87148 is a chemical compound that has garnered attention in scientific research due to its unique properties and potential applications. This compound is studied for its interactions and effects in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NSC 87148 involves multiple steps, typically starting with the preparation of intermediate compounds. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired chemical transformations. Detailed protocols for the synthesis of NSC 87148 can be found in specialized chemical literature and databases.
Industrial Production Methods
Industrial production of NSC 87148 may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring purity, and implementing quality control measures. The use of automated systems and advanced analytical techniques is common in industrial settings to achieve consistent production.
Chemical Reactions Analysis
Types of Reactions
NSC 87148 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another atom or group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under specific conditions such as acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction may produce hydrogenated compounds.
Scientific Research Applications
NSC 87148 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and studies.
Biology: It is studied for its effects on biological systems, including cellular processes and interactions.
Medicine: It has potential therapeutic applications and is investigated for its effects on disease pathways.
Industry: It is used in the development of new materials and products, leveraging its unique chemical properties.
Mechanism of Action
The mechanism of action of NSC 87148 involves its interaction with specific molecular targets and pathways. This compound may bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the context of its use, such as in therapeutic applications or chemical reactions.
Comparison with Similar Compounds
NSC 87148 can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar structures or functional groups may include NSC 12345 and NSC 67890.
Uniqueness: NSC 87148 may exhibit unique reactivity, stability, or biological activity compared to these similar compounds, making it valuable for specific applications.
Properties
CAS No. |
19013-22-0 |
|---|---|
Molecular Formula |
C9H8N2O7 |
Molecular Weight |
256.17 g/mol |
IUPAC Name |
ethyl 4-hydroxy-3,5-dinitrobenzoate |
InChI |
InChI=1S/C9H8N2O7/c1-2-18-9(13)5-3-6(10(14)15)8(12)7(4-5)11(16)17/h3-4,12H,2H2,1H3 |
InChI Key |
DXOYQQUEAJEPRA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C(=C1)[N+](=O)[O-])O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















